3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a carbonitrile group and an azetidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target throughhydrogen bonding and π-π stacking interactions . These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cell cycle .
Biochemical Pathways
cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been found to exhibitpoor absorption and distribution .
Result of Action
Based on its potential target, it can be inferred that it may lead tocell cycle arrest and potentially induce apoptosis in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH , temperature , and the presence of other biomolecules can affect its stability and interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Formation of the Pyrazine Ring: The pyrazine ring is constructed through condensation reactions involving diamines and diketones or through cyclization of appropriate precursors.
Final Coupling: The final step involves coupling the azetidine and pyrazine intermediates, often using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Studies aim to elucidate its efficacy and safety profiles in preclinical and clinical settings.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-[Methyl(pyridin-3-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
- 3-[3-[Methyl(pyridin-2-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
- 3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyridine-2-carbonitrile
Uniqueness
The uniqueness of 3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the methyl and pyridine groups can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[3-[methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-20(9-12-2-4-17-5-3-12)13-10-21(11-13)15-14(8-16)18-6-7-19-15/h2-7,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMWMJJEDIDRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2CN(C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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